molecular formula C15H11NO3 B3052064 5-Benzoxazoleacetic acid, 2-phenyl- CAS No. 38196-02-0

5-Benzoxazoleacetic acid, 2-phenyl-

Cat. No.: B3052064
CAS No.: 38196-02-0
M. Wt: 253.25 g/mol
InChI Key: QFHJRGYAPLZITA-UHFFFAOYSA-N
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Description

5-Benzoxazoleacetic acid, 2-phenyl-: is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic structures consisting of a benzene ring fused with an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .

Safety and Hazards

Phenylbenzimidazole-5-sulfonic acid, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye damage, and causes damage to organs through prolonged or repeated exposure .

Future Directions

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . There has been a large upsurge in the synthesis of benzoxazole via different pathways . The performed study indicated that the compounds had highest antimicrobial activity with MIC values comparable to ofloxacin and fluconazole and compounds had best anticancer activity in comparison to 5-fluorouracil .

Biochemical Analysis

Biochemical Properties

Benzoxazole derivatives have been known to exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Cellular Effects

A related compound, 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid (CBA), and its ester, methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA), have been shown to have anti-psoriatic activities . They were tested using an imiquimod (IMQ)-induced psoriatic mouse model, where they led to a reduction in erythema intensity, thickness, and desquamation .

Molecular Mechanism

Benzoxazole derivatives have been synthesized using various pathways . For example, a one-pot synthesis of 2-phenyl benzoxazole was reported using 2-aminophenol and aldehydes in the presence of O2, K2CO3, and DMF solvent at 80 °C with stirring for 18 h .

Temporal Effects in Laboratory Settings

Benzoxazole derivatives have been synthesized using various methodologies, and the yield of these reactions can vary depending on the reaction conditions .

Dosage Effects in Animal Models

A related compound, MCBA, has been shown to have stronger anti-psoriatic effects than CBA after administration of either topical or oral dosing .

Metabolic Pathways

Benzoxazole derivatives have been synthesized using various pathways .

Transport and Distribution

Benzoxazole derivatives have been synthesized using various methodologies .

Subcellular Localization

The prediction of subcellular localization of proteins from their amino acid sequences has a long history in bioinformatics and is still actively developing .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzoxazoleacetic acid, 2-phenyl- typically involves the condensation of 2-aminophenol with aromatic aldehydes under acidic or basic conditions. Various catalysts, such as metal catalysts, nanocatalysts, and ionic liquid catalysts, can be employed to enhance the reaction efficiency . The reaction is usually carried out in solvents like methanol or ethanol at elevated temperatures to achieve high yields .

Industrial Production Methods: Industrial production of benzoxazole derivatives often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps like purification through recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole-2-carboxylic acid, while substitution reactions can introduce various functional groups like alkyl, aryl, or halogen substituents .

Scientific Research Applications

Chemistry: 5-Benzoxazoleacetic acid, 2-phenyl- is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as a precursor for various heterocyclic compounds with potential biological activities .

Biology: In biological research, benzoxazole derivatives are studied for their antimicrobial, antifungal, and anticancer properties. They have shown promising results in inhibiting the growth of various pathogens and cancer cell lines .

Medicine: Benzoxazole derivatives, including 5-Benzoxazoleacetic acid, 2-phenyl-, are explored for their potential therapeutic applications. They exhibit activities such as anti-inflammatory, antioxidant, and neuroprotective effects, making them candidates for drug development .

Industry: In the industrial sector, benzoxazole derivatives are used as intermediates in the synthesis of dyes, pigments, and polymers. They also find applications in the development of materials with specific electronic and optical properties .

Comparison with Similar Compounds

Uniqueness: 5-Benzoxazoleacetic acid, 2-phenyl- is unique due to the presence of both a phenyl group and an acetic acid moiety, which contribute to its distinct chemical and biological properties. This combination enhances its potential for various applications compared to simpler benzoxazole derivatives .

Properties

IUPAC Name

2-(2-phenyl-1,3-benzoxazol-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c17-14(18)9-10-6-7-13-12(8-10)16-15(19-13)11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHJRGYAPLZITA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50191578
Record name 5-Benzoxazoleacetic acid, 2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38196-02-0
Record name 5-Benzoxazoleacetic acid, 2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038196020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Benzoxazoleacetic acid, 2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of α-hydroxy-2-phenyl-5-benzoxazolyl-acetonitrile (2 g.) in acetic acid (30 ml.) containing palladium or charcoal was hydrogenated for 4 hours. The catalyst was filtered off and the solution was evaporated to dryness. The residue was recrystallised to give pure 2-phenyl-5-benzoxazolylacetic acid m.p. 175° C.
Name
α-hydroxy-2-phenyl-5-benzoxazolyl-acetonitrile
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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